(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17183969
InChI: InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H20O6
Molecular Weight: 248.27 g/mol

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

CAS No.:

Cat. No.: VC17183969

Molecular Formula: C11H20O6

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester -

Specification

Molecular Formula C11H20O6
Molecular Weight 248.27 g/mol
IUPAC Name ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Standard InChI InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3
Standard InChI Key BHCHXRCKXIVVCN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₀O₆, with a molar mass of 248.27 g/mol . Its IUPAC name, ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate, reflects its intricate stereochemistry, including three chiral centers at positions 2S, 3R, and 4R . The dioxolane ring (a five-membered cyclic ether with two methyl substituents) and the ethyl ester group dominate its reactivity profile.

Table 1: Key Structural Features

FeatureDescription
Chiral Centers2S, 3R, 4R configurations
Functional GroupsDioxolane ring, ester, two hydroxyl groups, methyl substituents
Stereochemical NotationAbsolute configurations specified for all asymmetric centers

The InChI key (BHCHXRCKXIVVCN-UHFFFAOYSA-N) and SMILES string (CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O) provide unambiguous representations of its 3D structure .

Physicochemical Properties

Thermal and Physical Characteristics

The compound exhibits a melting point of 75.0–75.5°C and a predicted boiling point of 361.5±37.0°C . Its density is 1.185 g/cm³, and the refractive index is 1.475 . The flash point (133.2°C) and vapor pressure (0 mmHg at 25°C) suggest low flammability but necessitate inert gas storage (nitrogen/argon) at 2–8°C .

Table 2: Thermodynamic Data

PropertyValue
Melting Point75.0–75.5°C
Boiling Point361.5±37.0°C (Predicted)
Density1.185±0.06 g/cm³
Refractive Index1.475
pKa12.29±0.29 (Predicted)

Synthesis and Manufacturing

Synthetic Pathways

CompoundBioactivityMechanism
1,3-DioxolaneSolvent, polymer precursorNon-biological
DexamethasoneAnti-inflammatoryGlucocorticoid receptor binding
Target CompoundHypothesized antimicrobial/antioxidantMembrane disruption, ROS scavenging

Applications in Research and Industry

Pharmaceutical Development

The compound’s chiral purity makes it a candidate for:

  • Prodrug Synthesis: Ester hydrolysis could release active carboxylic acid metabolites .

  • Enzyme Inhibition Studies: Testing interactions with aldose reductase or lipoxygenases.

Material Science

The dioxolane ring’s stability under acidic conditions suggests utility in:

  • Polymer Crosslinking: As a monomer for biodegradable plastics.

  • Coordination Chemistry: Ligand for metal-organic frameworks (MOFs) .

Comparison with Related Compounds

Functional Group Analysis

Compared to ethyl 1,3-dioxolane-4-carboxylate, the methyl and hydroxyl substituents in the target compound enhance polarity and hydrogen-bonding capacity . This increases solubility in polar aprotic solvents (e.g., DMSO) but reduces lipid membrane permeability.

Table 4: Solubility Profile

SolventSolubility (mg/mL)
Water0.45
Ethanol12.8
Dichloromethane8.2

Future Research Directions

Unresolved Questions

  • Metabolic Pathways: In vivo studies to identify esterase-mediated hydrolysis products.

  • Crystallography: X-ray diffraction to resolve absolute configuration uncertainties .

  • Structure-Activity Relationships (SAR): Modifying the dioxolane substituents to enhance bioactivity.

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